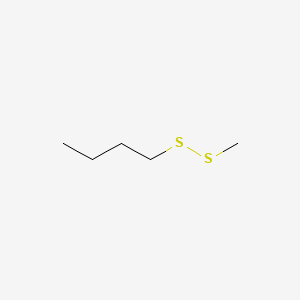

Methyl butyl disulfide

Description

Structure

3D Structure

Properties

CAS No. |

60779-24-0 |

|---|---|

Molecular Formula |

C5H12S2 |

Molecular Weight |

136.3 g/mol |

IUPAC Name |

1-(methyldisulfanyl)butane |

InChI |

InChI=1S/C5H12S2/c1-3-4-5-7-6-2/h3-5H2,1-2H3 |

InChI Key |

ABUPWXCYFWRZKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSSC |

Origin of Product |

United States |

Occurrence and Biosynthesis in Natural Systems

Natural Presence of Methyl butyl disulfide

This compound and its related compounds are volatile organosulfur compounds that have been identified in various natural sources, ranging from plants to microorganisms. Their presence is often associated with distinct aromas and biological activities.

The neem tree (Azadirachta indica) is a plant well-known for its rich source of bioactive compounds. mdpi.com Analysis of the volatile constituents from neem seeds has revealed a complex profile of organosulfur compounds. While a wide array of aliphatic disulfides and polysulfides have been identified, the major volatile constituent is di-n-propyl disulfide. datapdf.com Among the minor compounds tentatively identified through Gas Chromatography/Mass Spectrometry (GC/MS) is n-propyl butyl disulfide. datapdf.com The volatile organosulfur compounds in neem are considered to be at least partially responsible for some of its reputed medicinal and insect-repellent properties. datapdf.com

A study focusing on volatile compounds from neem seeds identified 25 constituents, 22 of which were organosulfur compounds. These were primarily aliphatic disulfides (eight compounds), trisulfides (nine compounds), and tetrasulfides (three compounds). datapdf.com

Table 1: Selected Volatile Organosulfur Compounds in Azadirachta indica Seeds

| Compound Name | Classification | Relative Abundance |

|---|---|---|

| Di-n-propyl disulfide | Disulfide | Major (75.74%) |

| n-Propyl 1-propenyl disulfide (cis and trans) | Disulfide | Minor |

| n-Propyl butyl disulfide | Disulfide | Minor |

This table is based on data from a study of volatile constituents from neem seeds. datapdf.com

Clostridioides difficile (formerly Clostridium difficile) is a bacterium known to cause serious gut infections. nih.gov Cultures of C. difficile produce a characteristic odor, which is attributed to a complex mixture of volatile organic compounds (VOCs), particularly those containing sulfur. nih.govlabmedica.com Headspace analysis of growing C. difficile cultures has identified over 100 compounds, with a significant number being sulfur-containing molecules like thiols and disulfides. nih.gov

Among the various disulfides produced is methyl 2-methylpropyl disulfide (an isomer of this compound). researchgate.net The production of these VOCs is so characteristic that their profiles can be used to distinguish between different C. difficile ribotypes. labmedica.comresearchgate.net The major volatile components identified in these analyses include 2-methyl-1-propanethiol, 2-methyl-1-butanethiol, and their corresponding disulfides. nih.gov The presence of these compounds has spurred research into using VOC analysis as a potential non-invasive method for the rapid diagnosis of C. difficile infections. nih.govnih.gov

Table 2: Examples of Sulfur-Containing VOCs Produced by Clostridioides difficile

| Compound Name | Compound Class |

|---|---|

| 2-Methyl-1-propanethiol | Thiol |

| Methyl 2-methylpropyl disulfide | Disulfide |

| Bis(2-methylpropyl) disulfide | Disulfide |

| Dimethyl disulfide | Disulfide |

This table highlights some of the sulfur-containing volatile organic compounds identified in C. difficile cultures. nih.govresearchgate.net

The genus Ferula is a significant source of essential oils rich in sulfur-containing compounds, particularly various forms of butyl disulfides. These compounds are major contributors to the characteristic aromas of oleo-gum-resins like asafoetida, which is derived from F. assa-foetida. brieflands.comnih.gov

Analyses of essential oils from different Ferula species consistently show high concentrations of butyl disulfide derivatives. For instance, the essential oil of Ferula iliensis contains (E)-propenyl sec-butyl disulfide (15.7–39.4%) and (Z)-propenyl sec-butyl disulfide (23.4–45.0%) as its main components. nih.gov Similarly, studies on Ferula assa-foetida have identified (E)-propenyl sec-butyl disulfide (37–54%) and (Z)-propenyl sec-butyl disulfide (12–23%) as abundant compounds. nih.gov The essential oil from the underground parts of Ferula tadshikorum is also dominated by sulfur compounds, including (Z)-1-propenyl sec-butyl disulfide (37.3%) and (E)-1-propenyl sec-butyl disulfide (29.9%). researchgate.net

Table 3: Major Related Butyl Disulfides in Various Ferula Species

| Species | Compound Name | Percentage Range |

|---|---|---|

| Ferula iliensis | (E)-propenyl sec-butyl disulfide | 15.7–39.4% |

| Ferula iliensis | (Z)-propenyl sec-butyl disulfide | 23.4–45.0% |

| Ferula assa-foetida | (E)-propenyl sec-butyl disulfide | 23.9% to 54% |

| Ferula assa-foetida | (Z)-propenyl sec-butyl disulfide | 5.89% to 27.7% |

| Ferula tadshikorum | (Z)-1-propenyl sec-butyl disulfide | 37.3% |

This table presents a comparative analysis of major butyl disulfide derivatives found in the essential oils of different Ferula species. brieflands.comnih.govnih.govresearchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms

The formation of this compound and related organosulfur compounds in biological systems involves specific metabolic pathways, often originating from sulfur-containing amino acids.

In microorganisms like C. difficile, the biosynthesis of disulfides is believed to occur via the oxidation of corresponding thiols. nih.govresearchgate.net The proposed pathway suggests that short-chain thiols are formed first, and these precursors are then oxidized, either enzymatically or non-enzymatically, to form symmetrical or asymmetrical disulfides. nih.gov For example, methylpropanethiol can undergo oxidative dimerization to form bis(2-methylpropyl) disulfide. researchgate.net

Studies on C. difficile have demonstrated a clear link between sulfur-containing amino acids and the production of volatile thiols and disulfides. nih.gov Cysteine and methionine are considered the primary precursors. nih.govresearchgate.net

Experiments involving the variation of cysteine concentrations in the growth medium of C. difficile showed significant changes in the VOC profile. A decrease in cysteine led to a decline in the production of most volatile thiols, indicating that cysteine is essential for their formation. nih.gov It is proposed that disulfides are derived from cysteine through the formation of cystathionine (B15957) analogs, which then lead to the corresponding thiols. nih.govresearchgate.net

Methionine is thought to contribute primarily as a source of methanethiol (B179389). nih.gov This highly reactive thiol can then participate in the formation of various methyl-containing disulfides, such as methyl 2-methylpropyl disulfide. nih.govresearchgate.net The biosynthetic pathway for the carbon backbone of these compounds is likely connected to the metabolism of other amino acids like valine, leucine, and isoleucine, which are precursors to organic acids with similar carbon structures. nih.gov

Characterization of Key Enzymes in Sulfur Metabolism

The biosynthesis of this compound is not attributed to a single enzyme but is the result of a metabolic pathway involving several key enzymes that catabolize sulfur-containing amino acids and other precursors to generate the necessary thiol intermediates. The formation of this asymmetrical disulfide hinges on the production of methanethiol and butanethiol, which subsequently undergo oxidation to form the disulfide bond. The primary enzymatic contributors are involved in the degradation of amino acids such as methionine and precursors to butanethiol, like norvaline or isoleucine.

Enzymes in the Transsulfuration and Related Pathways:

The initial steps in the generation of volatile sulfur compounds often involve enzymes from the transsulfuration pathway, which are responsible for interconverting sulfur-containing amino acids.

Cystathionine γ-lyase (CSE/CGL): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is a key player in sulfur metabolism. wikipedia.orgresearchgate.net While its canonical role is the conversion of cystathionine to cysteine, it exhibits broad substrate specificity. wikipedia.orgnih.gov CSE can directly degrade L-methionine to produce methanethiol, α-ketobutyrate, and ammonia. wikipedia.org This reaction is a primary source of the methanethiol required for this compound synthesis. CSE can also act on other substrates, generating a pool of reactive sulfur species. nih.govmdpi.commdpi.com

Cystathionine β-lyase (CBL): Another PLP-dependent enzyme, CBL is primarily involved in the penultimate step of methionine biosynthesis in plants and bacteria, where it cleaves cystathionine to yield homocysteine. wikipedia.orgnih.gov Like CSE, it can participate in side reactions that contribute to the formation of volatile thiols from various sulfur-containing substrates, depending on the organism and metabolic conditions. nih.gov

The Ehrlich Pathway and Thiol Precursor Formation:

The formation of the butyl moiety of this compound is linked to the Ehrlich pathway, a critical route for the catabolism of amino acids into higher alcohols, also known as fusel alcohols. nih.govresearchgate.netnih.gov An analogous pathway is proposed for the formation of "fusel" thiols.

Transamination: An amino acid (in this case, likely norvaline or isoleucine as a precursor to the butyl group) undergoes transamination to form its corresponding α-keto acid. This reaction is catalyzed by aminotransferases . nih.gov

Decarboxylation: The α-keto acid is then decarboxylated to form an aldehyde with one less carbon atom. This step is performed by α-keto acid decarboxylases . nih.govyoutube.com

Reduction: Finally, the aldehyde is reduced to form a higher alcohol. In the analogous pathway for thiol formation, the aldehyde is thought to undergo a reaction leading to the corresponding thiol, butanethiol. The enzymes responsible for this final step are likely alcohol dehydrogenases or similar reductases. researchgate.netyeastgenome.org

Formation of the Disulfide Bond:

The final step, the formation of the asymmetric this compound from methanethiol and butanethiol, may not be directly catalyzed by a single, specific enzyme. It is often the result of oxidative coupling.

Non-Enzymatic Oxidation: In an oxidizing environment, two different thiol molecules (R-SH and R'-SH) can react to form a disulfide bond (R-S-S-R'). This process can occur spontaneously in the presence of oxygen or metal ions.

Enzymatic Mediation: While a specific "disulfide synthase" for this compound is not characterized, enzymes with general oxidative functions, such as peroxidases or flavin-dependent thiol oxidases , could facilitate this reaction. acs.org These enzymes generate an oxidative environment that promotes the coupling of available thiols. For instance, protein disulfide isomerases (PDI) are known to catalyze thiol-disulfide exchange reactions, although their primary role is in protein folding. acs.orgnih.gov

Additionally, enzymes like Thiol S-methyltransferase (TMT) are known to methylate various thiol compounds using S-adenosyl-L-methionine as a methyl donor. researchgate.netbiorxiv.orgwikipedia.org While this would typically form a thioether (e.g., methyl butyl sulfide), the broad reactivity within sulfur metabolism suggests that such enzymes contribute to the complex pool of sulfur intermediates available for disulfide formation.

| Enzyme | EC Number | Role in this compound Biosynthesis | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Cystathionine γ-lyase (CSE) | 4.4.1.1 | Primary producer of methanethiol from methionine. | L-Methionine, Cystathionine | Methanethiol, Cysteine, α-ketobutyrate |

| Aminotransferases | 2.6.1.- | First step of the Ehrlich pathway for the butyl precursor. | Norvaline/Isoleucine | α-keto-isovalerate |

| α-Keto acid decarboxylases | 4.1.1.- | Second step of the Ehrlich pathway. | α-keto-isovalerate | Isobutyraldehyde |

| Alcohol Dehydrogenases / Reductases | 1.1.1.- | Final step in generating the butanethiol precursor. | Isobutyraldehyde | Butanethiol (by analogy) |

| Thiol Oxidases / Peroxidases | 1.8.3.- | Potential facilitation of oxidative coupling of thiols. | Methanethiol, Butanethiol | This compound |

Isotopic Labeling Studies for Investigating Sulfur-Containing Compound Formation

Isotopic labeling is a powerful and definitive technique used to trace the metabolic fate of precursors into final products, thereby elucidating biosynthetic pathways. nih.gov While specific studies focusing exclusively on this compound are not widely documented, the methodology is well-established from research on other volatile sulfur compounds (VSCs) and amino acid catabolism. nih.govplos.org Such studies are crucial for confirming the enzymatic pathways proposed in the previous section.

A typical isotopic labeling experiment to investigate the formation of this compound would involve growing a relevant organism (e.g., a bacterium or yeast known to produce VSCs) in a defined medium supplemented with isotopically labeled precursors. The VSCs produced are then collected and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS), to determine the position and extent of isotope incorporation.

Tracing the Methylthio Group:

To confirm that the methylthio moiety (-SCH₃) originates from methionine, several labeled versions of methionine could be used:

[³⁴S]-Methionine: Supplementing the growth medium with methionine containing the heavy sulfur isotope ³⁴S (natural abundance is ~4.2%) would be the most direct way to trace the sulfur atom. If this compound is formed from methionine, its mass spectrum would show a molecular ion peak shifted by +2 mass units (from ³²S to ³⁴S), confirming that the sulfur atom in the final product originated from the supplied methionine. nih.gov

[¹³C-methyl]-Methionine: Using methionine labeled with ¹³C in its methyl group would test the origin of the terminal methyl group. Incorporation of this label would result in a +1 mass unit shift in the molecular ion and in fragments containing the methyl group. This would confirm that the methyl group is transferred intact from methionine, likely via methanethiol.

Tracing the Butyl Group:

To verify that the butyl group arises from the catabolism of an amino acid like norvaline or isoleucine via the Ehrlich pathway, ¹³C-labeled precursors would be employed. nih.gov

Uniformly Labeled [U-¹³C]-Isoleucine or Norvaline: Providing the organism with an amino acid where all carbon atoms are ¹³C would result in a significant mass shift in the butyl fragment of this compound. For a butyl group (C₄H₉), this would mean a +4 mass unit shift if the entire carbon skeleton is transferred, confirming the amino acid as the precursor. Analyzing the fragmentation pattern in the mass spectrometer would reveal the labeling pattern and confirm the specific biochemical transformations. nih.gov

The results from such experiments allow researchers to map the flow of atoms from primary metabolites to secondary metabolites like this compound, providing conclusive evidence for the proposed biosynthetic routes.

| Labeled Precursor | Target Moiety | Expected Outcome in this compound | Analytical Technique | Pathway Confirmed |

|---|---|---|---|---|

| [³⁴S]-Methionine | Sulfur Atom | Mass shift of +2 in molecular ion (M+2). | GC-MS | Methionine as the sulfur source. |

| [¹³C-methyl]-Methionine | Methyl Group | Mass shift of +1 in molecular ion and methyl-containing fragments. | GC-MS | Methionine as the methyl group source. |

| [U-¹³C]-Norvaline | Butyl Group | Mass shift of +4 in butyl-containing fragments. | GC-MS | Ehrlich pathway from Norvaline. |

| [U-¹³C]-Isoleucine | Butyl Group | Mass shift of +4 in butyl-containing fragments (after decarboxylation and other reactions). | GC-MS | Ehrlich pathway from Isoleucine. |

| ²H (Deuterium)-labeled precursors | C-H bonds | Mass shifts corresponding to the number of incorporated deuterium (B1214612) atoms. Used for mechanistic studies. | GC-MS, NMR | Mechanistic details of enzymatic reactions (e.g., hydride transfers). |

Advanced Synthetic Methodologies and Chemical Approaches

Chemical Synthesis Strategies for Disulfides

The primary challenge in synthesizing unsymmetrical disulfides like methyl butyl disulfide lies in preventing the formation of symmetrical disulfides, namely dimethyl disulfide and dibutyl disulfide. chemistryviews.orgrsc.org Various strategies have been developed to overcome this hurdle, focusing on the controlled activation of one thiol component before its reaction with the second.

Oxidative coupling of a thiol with a sulfenyl derivative is a cornerstone of disulfide synthesis. In the context of this compound, this would involve the reaction of methanethiol (B179389) with a butyl sulfenyl derivative, or butanethiol with a methyl sulfenyl derivative. This approach is generally more controlled than the direct oxidation of a mixture of methanethiol and butanethiol. nih.gov

The synthesis of unsymmetrical disulfides is often complicated by the production of symmetrical disulfides as byproducts. chemistryviews.org To achieve chemoselectivity and minimize homocoupling, one strategy involves the sequential addition of the two different thiols. This can be accomplished by activating one thiol with a reagent that prevents it from reacting with itself but allows it to react with a different thiol. rsc.org For instance, reacting a thiol with 1-chlorobenzotriazole (B28376) can form a benzotriazolated thiol intermediate, which then reacts with a second thiol to produce the desired unsymmetrical disulfide. organic-chemistry.org Another approach is to generate an electrophilic sulfenium ion from an electron-rich thiol, which then selectively reacts with an electron-deficient thiol. chemistryviews.org

Strategies to suppress homocoupling in metal-catalyzed reactions, such as the Suzuki cross-coupling, have also been developed. These include the addition of mild reducing agents or the use of heterogeneous catalysts to minimize the concentration of reactive catalytic species that can promote unwanted side reactions. acs.orgacs.org

A wide array of oxidizing agents and catalytic systems have been employed for the synthesis of disulfides. The choice of reagent can significantly influence the reaction's efficiency and selectivity. For instance, ground solid potassium permanganate (B83412) has been used for the oxidative coupling of thiols under solvent-free conditions, which can selectively oxidize thiols in the presence of other functional groups. tandfonline.comtandfonline.com

Other notable oxidizing systems include:

Dimethyl sulfoxide (B87167) (DMSO): Often used in combination with other reagents or under specific conditions like microwave irradiation to accelerate the reaction. acs.orgacs.orgnih.gov

Hydrogen Peroxide: Can be used with catalysts like iodide ions for the effective oxidation of thiols to disulfides. organic-chemistry.org

Aerobic Oxidation: Utilizing molecular oxygen from the air as a green oxidant, often in the presence of a catalyst such as cesium or potassium carbonate. rsc.org

Copper-catalyzed reactions: These systems can facilitate the coupling of N-dithiophthalimides with alkyl halides to form unsymmetrical disulfides. acs.org

Iodine-catalyzed reactions: Visible-light-driven, iodine-catalyzed oxidative coupling of thiols offers an environmentally friendly route to unsymmetrical disulfides. thieme-connect.com

The selection of the appropriate oxidizing agent and catalyst is crucial for optimizing the yield of this compound while minimizing the formation of byproducts.

While this compound itself is not chiral, the principles of asymmetric synthesis are relevant for creating more complex chiral disulfides. Chiral sulfoxides, for example, are important in asymmetric synthesis and as pharmacophores. nih.govrsc.org Methodologies for their preparation include catalytic asymmetric sulfoxidation using chemical or enzymatic means. rsc.org The synthesis of chiral disulfides can be approached through the use of chiral catalysts or auxiliaries that guide the stereochemical outcome of the reaction. For instance, chiral aminodiselenide compounds have been used to catalyze the enantioselective synthesis of other molecules, demonstrating the potential for chiral selenium and sulfur compounds in asymmetric catalysis. mdpi.com

Electrochemical methods provide an alternative, reagent-free approach to disulfide synthesis. These techniques can be carried out under mild conditions and offer high selectivity and yields. nih.gov The electrosynthesis of unsymmetrical disulfides can be achieved through the oxidative coupling of thiols or via a thiol-disulfide exchange reaction, sometimes in the presence of a redox mediator. researchgate.netresearchgate.net This method avoids the use of potentially harsh chemical oxidants and allows for precise control over the reaction by tuning the electrochemical potential.

To enhance reaction rates and improve yields, modern synthetic techniques such as microwave irradiation and phase transfer catalysis have been applied to the synthesis of disulfides.

Microwave Irradiation: This technique can dramatically reduce reaction times, often from hours to minutes. acs.orgnih.gov Microwave-assisted synthesis has been successfully used for the preparation of unsymmetrical disulfides, including those containing sensitive functional groups, often leading to high yields without racemization. acs.orgacs.orgscilit.com

Phase Transfer Catalysis (PTC): PTC is particularly useful for reactions involving reagents that are soluble in different, immiscible phases. In the context of disulfide synthesis, a phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. nitrkl.ac.inresearchgate.net This methodology has been successfully employed for the synthesis of various disulfides from thiols or their salts. researchgate.netacs.org For example, sec-butyl disulfide has been synthesized from sodium sulfide (B99878) and sec-butyl chloride using tetrabutylammonium (B224687) bromide as a phase transfer catalyst. researchgate.net

Below is an interactive table summarizing various synthetic approaches for disulfides, which are applicable to the synthesis of this compound.

| Synthetic Methodology | Key Features | Potential for this compound Synthesis |

| Oxidative Coupling | Controlled reaction of a thiol with a sulfenyl derivative. | High, allows for selective formation of the unsymmetrical disulfide bond. |

| Chemoselectivity Control | Sequential addition of thiols, use of activating agents. | Crucial for minimizing symmetrical byproducts (dimethyl and dibutyl disulfide). |

| Specific Oxidants/Catalysts | Use of KMnO4, H2O2, aerobic oxidation, Cu/Iodine catalysis. | Offers a range of options to optimize reaction conditions for efficiency and yield. |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries. | Not directly applicable to the achiral this compound, but relevant for chiral analogs. |

| Electrochemical Synthesis | Reagent-free, mild conditions, high selectivity. | A green and controllable method for forming the disulfide bond. |

| Microwave Irradiation | Rapid reaction times, high yields. | Can significantly accelerate the synthesis, making it more efficient. |

| Phase Transfer Catalysis | Facilitates reactions between reactants in different phases. | Useful if starting materials have different solubilities (e.g., a salt and an organic halide). |

Sequential Disulfide Bond Formation for Complex Molecules

The synthesis of unsymmetrical disulfides, including this compound, presents a challenge due to the propensity of thiol precursors to form symmetrical homodimers. To circumvent this, sequential one-pot synthesis methods have been developed. These strategies involve the activation of one thiol, followed by the introduction of a second, different thiol to form the desired unsymmetrical disulfide bond. organic-chemistry.org

One effective method involves the use of 1-chlorobenzotriazole (BtCl). In this process, the first thiol (e.g., methanethiol) reacts with BtCl at low temperatures to form a benzotriazolated thiol intermediate (RSBt). This intermediate is stable and does not readily react with itself to form a symmetrical disulfide. Upon the introduction of the second thiol (e.g., 1-butanethiol), the unsymmetrical disulfide is formed in high yield. organic-chemistry.org This approach is notable for avoiding harsh oxidizing agents. organic-chemistry.org The order of addition of the thiols is crucial for optimizing the yield. organic-chemistry.org

Another approach involves the oxidation of a thiol mixture with benzylmercaptan in the presence of excess iodine, which can produce unsymmetrical disulfides. rsc.org Research into the one-pot synthesis of aliphatic thiols has demonstrated that subsequent functionalization, including the formation of an unsymmetrical disulfide, can be achieved with yields around 63%. rsc.orgrsc.org Furthermore, methods utilizing the generation of perthiyl radicals from abundant starting materials like alkyl electrophiles and alkenes, with sulfur dioxide as the sulfur source, offer a modern route to unsymmetrical disulfides with good functional group tolerance. nih.gov

These sequential addition and one-pot methodologies represent significant advancements in controlling the formation of specific disulfide bonds in complex molecules, ensuring high yields of the desired unsymmetrical product. organic-chemistry.orgnih.gov

| First Thiol (R¹SH) | Second Thiol (R²SH) | Unsymmetrical Disulfide Product (R¹SSR²) | Yield (%) |

|---|---|---|---|

| Benzylthiol | 1-Hexanethiol | Benzyl hexyl disulfide | 81 |

| Benzylthiol | Cyclohexanethiol | Benzyl cyclohexyl disulfide | 85 |

| Thiophenol | 1-Hexanethiol | Phenyl hexyl disulfide | 86 |

| Thiophenol | tert-Butylthiol | Phenyl tert-butyl disulfide | 82 |

Green Chemistry Principles in Disulfide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of disulfides to reduce environmental impact. This involves developing methods that minimize waste and reduce energy consumption.

Methodologies for Minimizing Waste Generation

A key goal in green chemistry is the reduction of waste, often quantified by metrics like Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. acsgcipr.orgacsgcipr.org Methodologies for synthesizing disulfides are being designed to improve PMI by minimizing solvent use and utilizing recyclable reagents.

Electrochemical methods also contribute to waste reduction. These techniques can enable highly atom-economic processes, such as the synthesis of asymmetrical disulfides from symmetrical ones with minimal reagent use. nih.gov

Strategies for Enhancing Energy Efficiency in Synthesis

Reducing the energy footprint of chemical synthesis is a central tenet of green chemistry. For disulfide synthesis, this is often achieved by employing alternative energy sources that allow reactions to proceed at lower temperatures or in shorter times compared to conventional heating.

Ultrasound-assisted synthesis has emerged as a powerful technique for enhancing energy efficiency. rsc.org The application of ultrasonic irradiation can significantly accelerate reactions, often reducing reaction times from hours to minutes and enabling processes to occur at room temperature. rsc.orgjmaterenvironsci.com This acceleration is due to the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. jmaterenvironsci.com Studies have demonstrated that ultrasound can facilitate the aerobic oxidative coupling of thiols to disulfides in high yields under mild conditions. jmaterenvironsci.com

Electrochemical synthesis is another energy-efficient alternative. By using electricity to drive reactions, it is often possible to avoid the high temperatures required in thermally driven processes. nih.gov The electrosynthesis of unsymmetrical disulfides can be carried out at room temperature, and these methods can be highly efficient, leading to high yields of the desired products. researchgate.net

| Reaction | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Synthesis of 2-amino pyrimidine (B1678525) derivatives | Conventional Heating | 4–6 hours | Not specified |

| Ultrasound Irradiation | 15–25 minutes | 84–92 | |

| Synthesis of polysubstituted pyrroles | Conventional Method | Hours | Not specified |

| Ultrasound Irradiation | 40 minutes | 77–92 |

Reaction Mechanisms and Chemical Transformations

Thiol-Disulfide Interchange Reaction Dynamics

The thiol-disulfide interchange is a fundamental reaction for disulfides, including methyl butyl disulfide. This reversible reaction involves the interaction of a thiol with a disulfide bond, leading to the formation of a new disulfide and a new thiol. The dynamics of this process are governed by several mechanistic principles.

Mechanistic Studies of Nucleophilic Attack (e.g., SN2-like pathways)

The thiol-disulfide interchange reaction is widely understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govlibretexts.org In this process, the attacking species is a thiolate anion (RS⁻), which acts as the nucleophile. nih.govnih.gov The reaction is initiated when the thiolate anion performs a "backside attack" on one of the sulfur atoms of the this compound's S-S bond. libretexts.org

Elucidation of Intermediate Species (e.g., Trisulfur (B1217805) Anionic Intermediates)

While the classical SN2 model describes the reaction proceeding through a high-energy transition state, computational and theoretical studies have provided a more nuanced view, suggesting the potential involvement of a trisulfur anionic intermediate. researchgate.net This species, represented as [R-S-S(R')-S-R'']⁻, is described as being very close in energy to the SN2-like transition structure. researchgate.netresearchgate.net

For reactions involving sterically small substituents, distinguishing between a true intermediate and a transition state can be subtle. researchgate.net However, theoretical studies on model peptides strongly support the existence of a trisulfur intermediate that resides in a potential energy well. researchgate.net The formation of such an intermediate would involve a two-step process of addition followed by elimination, rather than a single concerted step. The stability and lifetime of this intermediate are crucial as they could allow for conformational adjustments necessary for the formation of the new disulfide bond. researchgate.net The trisulfur radical anion (S₃•⁻) is also a known reactive species in other sulfur-based organic reactions. rsc.orgresearchgate.net

Impact of Substituent Effects and Solvent Environment on Reaction Pathways

The rate and pathway of the thiol-disulfide interchange reaction are significantly influenced by both the structure of the reactants (substituent effects) and the surrounding medium (solvent effects).

Substituent Effects: The nature of the alkyl groups (methyl and butyl) on the disulfide and the attacking thiol affects reactivity. Steric hindrance around the disulfide bond can impede the approach of the nucleophile. For instance, studies on the more sterically hindered di-t-butyl disulfide show a clear preference for the SN2 displacement pathway. researchgate.net The electronic properties of the substituents also play a role by influencing the electrophilicity of the sulfur atoms and the stability of the leaving thiolate group. nih.gov

Acidity (pKa) of the Attacking Thiol: The actual nucleophile is the thiolate anion, so the concentration of this species is pH-dependent. A lower pKa for the attacking thiol results in a higher concentration of the more nucleophilic thiolate at a given pH, thus increasing the reaction rate. nih.gov

Solvent Environment: The solvent can influence reaction rates by stabilizing or destabilizing the reactants and the transition state. Theoretical calculations that include corrections for solvent polarity suggest that the SN2 mechanism is implicated in both polar and nonpolar solvents. researchgate.net In aqueous solutions, the organization of water molecules around the charged nucleophile and the delocalized charge in the transition state can affect the activation parameters of the reaction. harvard.edu

| Factor | Impact on Reaction Rate and Mechanism |

|---|---|

| Steric Hindrance (Substituent Effect) | Increased steric bulk on the disulfide or nucleophile hinders the SN2 attack, potentially slowing the reaction rate. Favors a distinct SN2 transition state over a stable intermediate. researchgate.net |

| Electronic Effects (Substituent Effect) | Electron-withdrawing groups can increase the electrophilicity of the disulfide sulfur atoms, making them more susceptible to nucleophilic attack. nih.gov |

| Thiol pKa (Nucleophile Property) | Lower pKa of the attacking thiol leads to a higher concentration of the reactive thiolate anion at a given pH, thus accelerating the reaction rate. nih.gov |

| Solvent Polarity (Environmental Effect) | Affects the solvation of the charged nucleophile and the transition state. The SN2 mechanism is generally favored in both polar and nonpolar environments. researchgate.net |

Photo-Initiated Disulfide Cleavage and Exchange

In addition to nucleophilic pathways, disulfide bonds can undergo cleavage and exchange through radical mechanisms, often initiated by ultraviolet (UV) light. researchgate.net This photo-initiated process involves the homolytic cleavage of the sulfur-sulfur bond, which is weaker than the adjacent carbon-sulfur bonds.

Upon absorption of UV radiation, the disulfide bond in this compound can break, generating two thiyl radicals (a methylthiyl radical, CH₃S•, and a butylthiyl radical, C₄H₉S•). researchgate.netnih.gov

CH₃-S-S-C₄H₉ + hν → CH₃S• + C₄H₉S•

These highly reactive thiyl radicals can then participate in a variety of subsequent reactions, including initiating a radical-based thiol-disulfide exchange. rsc.org For example, a generated thiyl radical can attack another disulfide molecule, leading to an exchange reaction, or it can abstract a hydrogen atom from a thiol, propagating a radical chain reaction. rsc.org This photochemical pathway is mechanistically distinct from the ionic SN2-type reaction and does not require a thiolate nucleophile. nih.gov

Decomposition and Degradation Mechanisms

This compound can decompose under energetic conditions, such as high temperatures. The pathways of this degradation are dictated by the relative strengths of the chemical bonds within the molecule.

Thermolytic Pathways and Bond Dissociation Energies (S-S and C-S bonds)

The thermal decomposition (thermolysis) of alkyl disulfides primarily proceeds via the homolytic cleavage of the weakest bond in the molecule. researchgate.net In the case of this compound, this is the sulfur-sulfur (S-S) bond. The bond dissociation energy (BDE) for the S-S bond in a typical dialkyl disulfide is significantly lower than that for the carbon-sulfur (C-S) or carbon-carbon (C-C) bonds. researchgate.netwikipedia.org

The primary step in the thermolysis of this compound is the scission of the S-S bond to form a methylthiyl radical and a butylthiyl radical, similar to the photo-initiated process but driven by thermal energy.

CH₃-S-S-C₄H₉ + Δ → CH₃S• + C₄H₉S•

Studies on the decomposition of analogous compounds like dimethyl disulfide show that these initial radical products can undergo complex secondary reactions. cdnsciencepub.comubc.ca These can include hydrogen abstraction to form thiols (methanethiol and butanethiol), radical recombination, and disproportionation, leading to a mixture of products such as hydrogen sulfide (B99878), various hydrocarbons, and other sulfur compounds. cdnsciencepub.com The specific composition of the final product mixture depends on reaction conditions like temperature and pressure.

The preference for S-S bond cleavage over C-S bond cleavage is clearly explained by their respective bond dissociation energies.

| Bond Type | Example Compound | Bond Dissociation Energy (kJ/mol) | Reference |

|---|---|---|---|

| R-S-S-R' (S-S) | Alkyl Disulfides | ~280 - 301 | researchgate.net |

| CH₃-S | Methanethiol (B179389) | 312 | ucsb.edu |

| C₂H₅-S | Ethanethiol | 289 | ucsb.edu |

| CH₃CH₂CH₂CH₂-H | n-Butane | 423 | wikipedia.org |

Note: The BDE values can vary depending on the specific molecular structure and the experimental or computational method used. The table provides representative values to illustrate the relative bond strengths.

As shown in Table 2, the energy required to break the S-S bond is substantially lower than that for C-S or C-H bonds, confirming that S-S bond homolysis is the most favorable initiation step in the thermal decomposition of this compound.

Free Radical Pathways and the Influence of Radical Inhibitors

The reaction chemistry of this compound is significantly influenced by free radical pathways, which are typically initiated by the homolytic cleavage of the sulfur-sulfur bond. This S-S bond is generally the weakest bond in the molecule, and its scission results in the formation of two thiyl radicals (a methylthiyl radical, CH₃S•, and a butylthiyl radical, C₄H₉S•).

The initiation of this process can be triggered by thermal energy or by the attack of other radical species. Research on model disulfide-containing peptides suggests that a favored pathway for S-S bond cleavage is a direct attack by an external radical on one of the sulfur atoms, a process known as a radical substitution (S-H2) reaction. nih.gov This displaces one thiyl radical and forms a new bond between the attacking radical and the remaining sulfur atom. nih.govresearchgate.net Once formed, the thiyl radicals are highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction from other molecules or addition to unsaturated bonds, propagating a chain reaction.

The efficacy of an inhibitor often depends on the specific radicals it needs to terminate. For instance, in the presence of oxygen, monomer free radicals (R•) can rapidly form peroxy radicals (ROO•). fluoryx.com Phenolic inhibitors, such as butylated hydroxytoluene (BHT) or hydroquinone, are particularly effective at terminating these peroxy radicals, thereby preventing further reaction. nih.govfluoryx.com The mechanism involves the transfer of a hydrogen atom from the phenol (B47542) to the peroxy radical, creating a stable phenoxy radical that is less likely to propagate the chain. fluoryx.com Other classes of inhibitors include quinones and aromatic amines, which can terminate radical reactions through addition or disproportionation reactions. longchangchemical.com In the pyrolysis of sulfides, cyclohexene (B86901) has been used as a radical inhibitor, where it acts to trap active radicals and donate hydrogen atoms, thus suppressing radical-mediated decomposition pathways. butler.edu

Table 1: Common Radical Inhibitors and Their Mechanisms

| Inhibitor Class | Example(s) | Mechanism of Action |

| Phenols | Butylated hydroxytoluene (BHT), Hydroquinone (HQ), 4-tert-butylcatechol (B165716) (TBC) | Hydrogen atom transfer to terminate peroxy radicals (ROO•), forming a stable phenoxy radical. wikipedia.orgfluoryx.com |

| Stable Radicals | TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Directly scavenges and combines with carbon-centered radicals (R•) to form neutral species. wikipedia.org |

| Aromatic Amines | p-Phenylenediamines, Phenothiazine | Believed to react via the formation of intermediate aminoxyl radicals to terminate chain reactions. wikipedia.orglongchangchemical.com |

| Quinones | Benzoquinone, Tetrachlorobenzoquinone | Undergo addition or disproportionation reactions with radicals to produce less reactive, stable radical species. longchangchemical.com |

Pyrolytic Transformations

Pyrolysis, or thermal decomposition in an inert atmosphere, forces this compound to undergo significant chemical transformations. The primary event in the pyrolysis of dialkyl disulfides is the cleavage of the S-S bond, which has a lower bond dissociation energy compared to the C-S or C-H bonds. Studies on the thermal decomposition of dimethyl disulfide, a related compound, show that the initial reaction produces methyl mercaptan (methanethiol) and thioformaldehyde, which can then polymerize. ubc.cacdnsciencepub.com A competing pathway in this process also generates a significant amount of hydrogen sulfide. cdnsciencepub.com

The pyrolysis of asymmetric disulfides like this compound would be expected to produce a mixture of products stemming from the initially formed methylthiyl and butylthiyl radicals. Further reactions can lead to the formation of hydrogen sulfide, various hydrocarbons, and other sulfur compounds. For example, the pyrolysis of methyl t-butyl sulfide, a monosulfide, yields isobutene and methanethiol as the main products. researchgate.net Similarly, the pyrolysis of di-tert-butyl sulfide produces isobutene and hydrogen sulfide. butler.edu This suggests that for butyl-containing sulfides, β-scission reactions leading to the formation of an alkene (isobutene from a tert-butyl group or butene from a butyl group) and a thiol or hydrogen sulfide are significant pyrolytic pathways.

The product distribution can be complex and is highly dependent on temperature and the presence of other substances. The main volatile products from the decomposition of simple alkyl disulfides often include mercaptans and hydrogen sulfide. researchgate.net

Table 2: Major Products from Pyrolysis of Related Alkyl Sulfur Compounds

| Compound | Temperature Range (°C) | Major Products Observed | Source(s) |

| Dimethyl Disulfide | 316 - 373 | Methyl Mercaptan, Hydrogen Sulfide, Thioformaldehyde polymer, Ethylene, Carbon Disulfide | ubc.caresearchgate.net |

| Di-tert-butyl Sulfide | 360 - 413 | Isobutene, Hydrogen Sulfide, tert-butyl thiol | butler.edu |

| Methyl t-butyl Sulfide | 509 - 540 | Isobutene, Methanethiol | researchgate.net |

Electrochemical Oxidative Degradation Processes

Electrochemical oxidation offers a pathway for the degradation of robust organic compounds like this compound, typically through indirect oxidation mechanisms. In this process, strong oxidizing species are generated at the surface of an anode with a high oxygen overvoltage, such as those made from Boron-Doped Diamond (BDD), PbO₂, or SnO₂. acs.org

The primary oxidant generated in aqueous solutions is the hydroxyl radical (•OH), formed from the oxidation of water or hydroxide (B78521) ions at the anode surface. electrochemsci.org These hydroxyl radicals are extremely powerful, non-selective oxidizing agents that can attack the this compound molecule. The degradation pathway likely involves several steps:

Hydroxyl Radical Attack: An initial attack by •OH radicals can abstract a hydrogen atom from the alkyl chains or directly attack the sulfur atoms.

Bond Cleavage: The resulting unstable radical intermediates undergo further oxidation and fragmentation, leading to the cleavage of C-S and S-S bonds.

Formation of Intermediates: Studies on the electrochemical degradation of other organic sulfides have shown the formation of intermediate products such as sulfoxides and sulfones before the complete breakdown of the molecule. rsc.org For this compound, this would lead to smaller organic fragments.

Mineralization: With sufficient treatment time and current density, the organic intermediates are ultimately mineralized into carbon dioxide (CO₂), water (H₂O), and sulfate (B86663) ions (SO₄²⁻). nih.gov

Surface-Induced Chemical Transformations (e.g., on Metal Substrates)

The chemical behavior of this compound can be significantly altered when it interacts with surfaces, particularly those of metals and metal compounds. These surfaces can catalyze decomposition reactions that might otherwise require high temperatures. Transition metals, in particular, can mediate the cleavage of C–S and S–S bonds. acs.org

A relevant example of such a transformation is observed in atomic layer deposition (ALD) processes. In a study using di-tert-butyl disulfide (TBDS) as a sulfur source to grow molybdenum disulfide (MoS₂) films, the TBDS molecule was found to react on the substrate surface. ucc.ie The mechanism involves the chemisorbed molybdenum precursor on the surface, which facilitates the decomposition of the disulfide. This surface-induced reaction yields hydrogen sulfide (H₂S) and isobutene as byproducts. ucc.ie A similar pathway can be anticipated for this compound, where interaction with a reactive metal surface could catalyze its decomposition into smaller, volatile sulfur compounds (like H₂S or methanethiol) and hydrocarbons (like butane (B89635) or butene).

The interaction is generally initiated by the adsorption of the disulfide onto the metal surface via its sulfur atoms. This adsorption weakens the S-S and C-S bonds, lowering the activation energy for their cleavage. Desulfurization reactions on metal surfaces are a key aspect of industrial hydrodesulfurization (HDS) catalysis, where organosulfur compounds are converted into hydrocarbons and H₂S. acs.org While HDS operates under high pressure and temperature with hydrogen, the underlying principle of metal-sulfur interaction driving C-S bond scission is analogous to the surface-induced transformations that can occur under milder conditions.

Table 3: Examples of Surface-Induced Transformations of Dialkyl Disulfides/Sulfides

| Compound | Substrate/Mediator | Conditions | Major Products/Outcome | Source(s) |

| Di-tert-butyl disulfide | Chemisorbed Molybdenum Precursor | Atomic Layer Deposition (ALD) | Hydrogen Sulfide, Isobutene | ucc.ie |

| Various Organosulfur Compounds (including disulfides) | Transition Metal Complexes (e.g., Cobalt, Nickel) | Ambient, in solution | C-S bond cleavage, formation of metal-hydrosulfide complexes and hydrocarbons (e.g., biphenyl (B1667301) from dibenzothiophene) | acs.org |

Advanced Analytical Techniques for Structural Elucidation and Quantification

Chromatographic Separation Techniques

Gas chromatography (GC) is the premier technique for separating volatile and semi-volatile compounds like methyl butyl disulfide from complex mixtures. The separation is achieved as the vaporized sample is carried by an inert gas through a column containing a stationary phase, with different compounds eluting at characteristic times based on their physical and chemical properties.

Following separation on a GC column, a detector is used to generate a signal for the eluted compounds. For organosulfur compounds, both general and sulfur-specific detectors are employed.

The Flame Photometric Detector (FPD) is a sulfur-specific detector widely used for the analysis of VOSCs. ucp.pt It operates by burning the compounds eluted from the GC column in a hydrogen-rich flame. Sulfur-containing molecules produce chemiluminescent species (primarily S₂*) that emit light at specific wavelengths (typically in the 394 nm region). An optical filter allows only this characteristic wavelength to reach a photomultiplier tube, resulting in a signal that is highly selective for sulfur. wur.nl The FPD is noted for being robust, less expensive, and less complex to maintain compared to other sulfur-selective detectors. restek.com However, a phenomenon known as "quenching" can occur where co-eluting hydrocarbons suppress the sulfur signal, which can be a challenge in complex matrices. restek.comamericanlaboratory.com Pulsed-flame photometric detectors (PFPD) have been developed to improve selectivity against hydrocarbons and offer lower detection limits. americanlaboratory.comacs.org

The Flame Ionization Detector (FID) is one of the most common detectors for GC and is sensitive to nearly all organic compounds. scioninstruments.comshimadzu.com In the FID, the column effluent is mixed with hydrogen and air and ignited. The combustion of organic compounds produces ions and electrons, which generate a current between two electrodes. scioninstruments.com This current is proportional to the mass of carbon atoms entering the flame. While the FID offers a wide dynamic range and is excellent for quantification, it is not selective for sulfur compounds and will respond to any co-eluting hydrocarbons. shimadzu.comresearchgate.net

Table 1: Comparison of FPD and FID for this compound Analysis

| Feature | Flame Photometric Detector (FPD) | Flame Ionization Detector (FID) |

|---|---|---|

| Principle | Measures optical emission from sulfur species in a hydrogen-rich flame. wur.nl | Measures current produced by ions formed during combustion of organic compounds. scioninstruments.com |

| Selectivity | Highly selective for sulfur and phosphorus compounds. restek.comshimadzu.com | General detector for almost all organic compounds. shimadzu.com |

| Sensitivity | High sensitivity for sulfur compounds, often at parts-per-billion (ppb) levels. labrulez.com | High sensitivity for hydrocarbons. |

| Challenges | Signal quenching from co-eluting hydrocarbons. restek.comamericanlaboratory.com | Non-selective; interfering peaks from matrix components are common. researchgate.net |

| Primary Use | Selective detection and quantification of sulfur compounds in complex samples. ucp.pt | General-purpose quantification of organic compounds. scioninstruments.com |

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of GC with the detection and identification power of mass spectrometry. nih.gov As this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded by a high-energy electron beam. This causes the molecule to ionize and fragment in a reproducible manner. whitman.edu

The resulting positively charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical "fingerprint" for the compound. whitman.edubritannica.com The molecular ion peak (the unfragmented molecule) confirms the molecular weight, while the fragmentation pattern provides structural information that allows for definitive identification. whitman.edunih.gov For trace analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only a few specific fragment ions characteristic of the target analyte. restek.comantpedia.com This approach significantly enhances sensitivity and selectivity by filtering out background noise from other compounds. restek.com

Table 2: Key Mass Spectrometry Data for Methyl Isobutyl Disulfide

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₂S₂ |

| Molecular Weight | 136.3 g/mol |

| Top m/z Peak | 57 |

| 2nd Highest m/z Peak | 41 |

| 3rd Highest m/z Peak | 136 (Molecular Ion) |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

Challenges in the Analysis of Volatile Organosulfur Compounds

The analysis of VOSCs like this compound is fraught with challenges owing to their chemical nature. These compounds are often highly reactive, volatile, and present at very low concentrations, requiring meticulous attention to detail during sample handling and analysis. americanlaboratory.comresearchgate.net

Effective sample preparation is critical to isolate and concentrate VOSCs from the sample matrix prior to GC analysis. researchgate.net Hydrodistillation is a traditional method used to extract volatile compounds from solid or liquid samples. The process involves co-distilling the sample with water; the volatile compounds are carried over with the steam, condensed, and collected. While effective for many volatiles, hydrodistillation subjects the sample to elevated temperatures for extended periods. This can be problematic for heat-sensitive sulfur compounds, potentially causing thermal degradation, oxidation, or the formation of analytical artifacts.

Alternative extraction methods are often preferred to mitigate these issues. Liquid-liquid extraction with an appropriate solvent, such as dichloromethane, can effectively recover heavier sulfur compounds. ucp.pt For highly volatile compounds, headspace solid-phase microextraction (HS-SPME) is a widely used solvent-free technique. researchgate.net In HS-SPME, a coated fiber is exposed to the vapor phase (headspace) above the sample, where it adsorbs and concentrates the volatile analytes before being transferred directly to the GC injector for analysis. acs.orgresearchgate.net

A significant challenge in the analysis of organosulfur compounds is their inherent instability. researchgate.netdntb.gov.ua Disulfides, in particular, can be labile under the thermal conditions of a GC injector and column. scispace.com The disulfide bond (S-S) can cleave, leading to degradation or rearrangement reactions.

For example, thermal stress can cause disulfide scrambling, where disulfide bonds break and randomly reform with other thiols or disulfides in the mixture. nih.gov This can lead to the formation of new disulfide compounds that were not present in the original sample, resulting in misidentification and inaccurate quantification. Furthermore, reactive thiols can interact with active sites or metal surfaces within the sampling and GC system, sometimes leading to the artificial formation of disulfides. researchgate.netcopernicus.org Therefore, ensuring the inertness of the entire analytical path, from sample collection to detection, is crucial for obtaining reliable results for compounds like this compound. americanlaboratory.com

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Investigations

Quantum chemical methods are employed to understand the electronic structure, reaction mechanisms, and various molecular properties of methyl butyl disulfide. These calculations solve approximations of the Schrödinger equation to determine the energy and wavefunction of the system.

Density Functional Theory (DFT) and ab initio methods are cornerstones for investigating chemical reactions, providing detailed information about transition states and energy landscapes. While specific studies on this compound are not prevalent, the principles are well-established through research on analogous short-chain alkyl disulfides.

For instance, DFT studies on the oxidation of similar compounds, like allyl methyl disulfide by a hydroxyl radical, have been performed using functionals such as M06-2X, which is known for its accuracy in kinetics and thermochemistry. researchgate.net Such calculations elucidate potential reaction pathways, including hydrogen atom abstraction or hydroxyl radical attack on a sulfur atom, leading to the breaking of the disulfide bond. scispace.comconicet.gov.ar The structures of reactants, transition states, and products are optimized, and intrinsic reaction coordinate (IRC) calculations are performed to confirm that the identified transition states connect the correct reactants and products. scispace.com

Ab initio calculations, which are based on first principles without empirical parameters, are used to compute thermodynamic properties with high accuracy. nih.govresearchgate.net Methods like the Complete Basis Set (CBS-QB3) can be used to calculate the well depth of reaction intermediates, such as the formation of a peroxy adduct in the reaction of an alkyl sulfide (B99878) radical with oxygen. researchgate.net These computational approaches allow for the determination of key energetic parameters that govern reaction feasibility and rates.

Table 1: Representative Energetic Parameters Calculated for Alkyl Disulfide Reactions using DFT Data is illustrative of calculations performed on analogous compounds.

| Parameter | Typical Value (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| Reaction Enthalpy (ΔH) | Highly Exothermic | M06-2X/6-311+G(d,p) | researchgate.net |

| Activation Free Energy (ΔG‡) | 16 - 22 | M06-2X/6-311++G(d) | mdpi.com |

| Energized Adduct Well Depth | -30.2 | CBS-QB3 | researchgate.net |

| S-S Bond Dissociation Energy | 50 - 65 | Varies | mdpi.com |

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation about its single bonds. For this compound (CH₃-S-S-CH₂CH₂CH₂CH₃), rotations can occur around the C-S, S-S, and C-C bonds. The stability of these different conformations, or rotamers, is dictated by steric and electronic effects.

The principles are similar to those for simple alkanes like butane (B89635). libretexts.org Rotation around the central S-S bond leads to different dihedral angles between the methyl and butyl groups. The most stable conformation is typically the anti conformation, where the bulky alkyl groups are farthest apart (dihedral angle of ~180°). libretexts.orgunicamp.br The gauche conformations, where the groups are closer (dihedral angle of ~60°), are generally less stable due to van der Waals strain. unicamp.br Eclipsed conformations, where the groups are aligned, represent energy maxima on the potential energy surface. lumenlearning.com

Non-covalent interactions are crucial for understanding how molecules interact with each other and with their environment. wikipedia.org For this compound, these are dominated by van der Waals forces, specifically London dispersion forces, due to the nonpolar nature of the alkyl chains. nih.gov

Computational methods can provide a detailed picture of these weak interactions. The Atoms in Molecules (AIM) theory can be used to find and characterize bond critical points, which reveal the nature of interactions such as weak hydrogen bonds (e.g., C-H···S) or cation-π interactions. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool that helps in understanding charge transfer between orbitals, which can be indicative of stabilizing non-covalent interactions. nih.gov

Studies on molecules containing methyl groups show that they can participate in weak, electrostatically driven non-covalent carbon-bonding interactions, although these are often not strongly directional. mdpi.comresearchgate.net The sulfur atoms in the disulfide bridge can also act as acceptors for hydrogen bonds, with interaction strengths that can be comparable to conventional H-bonds formed by oxygen or nitrogen. nih.gov

The behavior of this compound can change significantly in the presence of a solvent. Theoretical models can predict these changes by simulating the solvent environment. This is often done using either implicit or explicit solvation models.

Implicit models, such as the SMD (Solvation Model based on Density) or C-PCM (Conductor-like Polarizable Continuum Model), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netmdpi.com DFT calculations performed with these models show that binding energies and reaction barriers can be substantially different in a solution compared to the gas phase. nih.gov For example, the binding energy of a complex is often lower in polar solvents than in non-polar ones or the gas phase. nih.gov

Explicit solvent models involve including a number of individual solvent molecules in the simulation box around the solute. While computationally more expensive, this approach allows for the specific hydrogen bonding or other direct interactions between the solute and solvent to be modeled accurately. These simulations can reveal how solvent molecules arrange themselves around the methyl and butyl groups and the disulfide bond, influencing the molecule's preferred conformation and reactivity. nih.gov

Molecular Dynamics Simulations and Kinetic Modeling

While quantum methods are excellent for understanding static properties and reaction pathways, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems.

Reactive molecular dynamics (MD) is a powerful technique for simulating chemical reactions, such as the decomposition of lubricant additives on metal surfaces. This approach uses a force field that can describe bond formation and breaking. Studies on analogous molecules, particularly di-tert-butyl disulfide, provide a clear blueprint for how this compound would behave as an extreme pressure additive on an iron surface. nsf.govtuwien.at

In these simulations, the disulfide molecules are placed near an iron surface (e.g., Fe(100)), and the system's evolution is tracked at temperatures relevant to tribological contacts. acs.org The simulations reveal a common reaction pathway:

Adsorption: The disulfide molecule adsorbs onto the iron surface.

S-S Bond Scission: The relatively weak S-S bond breaks, often facilitated by the interaction with the surface. escholarship.org

Surface Bonding: The resulting sulfur-containing fragments bond strongly with the iron atoms on the surface.

Film Formation: Over time and with the addition of more disulfide molecules, a protective iron sulfide film is formed. tuwien.atacs.org

These reactive MD simulations, often validated with DFT calculations for key interaction energies, allow researchers to model the iterative nature of thermal film growth and understand how factors like temperature and surface chemistry influence the composition of the resulting protective layer. nsf.govacs.org

Table 2: Key Steps in Reactive MD Simulation of Disulfide Film Growth on an Iron Surface Based on findings from analogous di-tert-butyl disulfide simulations.

| Simulation Step | Description | Key Observation | Reference |

|---|---|---|---|

| Initialization | Disulfide molecules are placed near a clean Fe(100) surface. | System is thermalized at a base temperature (e.g., 300 K). | acs.org |

| Heating Cycle | The system temperature is ramped up (e.g., to 900 K) to simulate frictional heating. | Induces chemical reactions and bond breaking. | acs.org |

| Reaction | The S-S bond breaks, and sulfur atoms bond to the iron surface. | Formation of iron sulfide and release of alkyl fragments. | escholarship.org |

| Iterative Growth | New disulfide molecules are cyclically added to the system to mimic continuous lubrication. | Growth of a multi-layered iron sulfide film. | tuwien.at |

Application of Reaction Mechanism Generator (RMG) for Elucidating Complex Reaction Networks

The Reaction Mechanism Generator (RMG) is a powerful automated tool used in computational chemistry to construct complex chemical kinetic models composed of elementary reaction steps. mit.edu It systematically builds reaction networks based on a general understanding of chemical reactivity, using databases of thermodynamic and kinetic parameters to estimate the properties of molecules and reactions. mit.eduresearchgate.net For compounds like this compound, RMG is particularly valuable for modeling high-temperature processes such as pyrolysis and combustion, where a vast number of species and reactions are involved. github.io

The process begins with a set of initial reactants. RMG then iteratively expands the reaction network by identifying all possible reactions these species can undergo. This includes unimolecular reactions (e.g., bond fissions) and bimolecular reactions. For each new species generated, RMG estimates its thermochemistry using group additivity methods, and for each new reaction, it estimates the rate coefficient using a database of established rate rules and reaction templates. researchgate.netmit.edu

In the study of organosulfur compounds, RMG has been successfully applied to elucidate the thermal decomposition mechanisms of molecules analogous to this compound, such as di-tert-butyl sulfide and hexyl sulfide. mit.edunih.gov These studies demonstrate RMG's capability to identify key reaction pathways that might be overlooked in a manually constructed mechanism. For a disulfide, RMG would predict major decomposition pathways including:

Homolytic S-S bond scission: The breaking of the weakest bond to form two thiyl radicals.

Homolytic C-S bond scission: The breaking of a carbon-sulfur bond to form an alkyl radical and a thiyl radical.

Concerted unimolecular decomposition: Reactions that form stable products like alkenes and thiols in a single step. nih.gov

Radical-induced decomposition: Complex free-radical pathways that significantly influence the final product distribution. mit.edunih.gov

By analyzing the reaction fluxes, RMG can identify the most important reaction steps under specific conditions of temperature and pressure, providing a detailed picture of the complex chemistry involved. mit.edu

| Reaction Type | Example Reaction | Description | Significance |

|---|---|---|---|

| S-S Bond Fission | CH₃SSCH₂CH₂CH₂CH₃ → CH₃S• + •SCH₂CH₂CH₂CH₃ | Homolytic cleavage of the disulfide bond. | Primary initiation step, forming two radical species. |

| C-S Bond Fission | CH₃SSCH₂CH₂CH₂CH₃ → CH₃SS• + •CH₂CH₂CH₂CH₃ | Homolytic cleavage of a carbon-sulfur bond. | Alternative initiation pathway. |

| Hydrogen Abstraction | CH₃S• + CH₃SSCH₂CH₂CH₂CH₃ → CH₃SH + CH₃SSCH•CH₂CH₂CH₃ | A radical removes a hydrogen atom from the parent molecule. | Key propagation step leading to radicalized disulfide. |

Advanced Theoretical Frameworks

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a set of localized orbitals corresponding to the familiar Lewis structure concepts of chemical bonding, such as core orbitals, lone pairs, and two-center bonds. uni-muenchen.dewikipedia.org This localization provides a quantitative description of the electron density distribution within a molecule like this compound. wikipedia.org

For this compound, NBO analysis can provide detailed insights into its electronic structure:

Hyperconjugation: The analysis reveals stabilizing interactions, such as the delocalization of electron density from the lone pairs (LP) on the sulfur atoms into the antibonding orbitals (σ*) of adjacent C-S and C-H bonds.

Bond Polarity and Hybridization: NBO determines the percentage of s- and p-character in the hybrid orbitals that form the C-S and S-S bonds, as well as the polarization of these bonds.

Anomeric Effects: A significant interaction often observed in sulfur-containing molecules is the donation from a sulfur lone pair into the antibonding orbital of the adjacent C-S bond (LP(S) → σ*(C-S)), which can influence the molecule's conformational preferences.

These donor-acceptor interactions represent deviations from an idealized, perfectly localized Lewis structure and are crucial for understanding the molecule's reactivity and stability. wikipedia.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (S₁) | σ* (S₂-C₃) | 3.5 | Lone Pair → Antibond (Anomeric Effect) |

| LP (S₂) | σ* (S₁-C₁) | 3.2 | Lone Pair → Antibond (Anomeric Effect) |

| σ (C₁-H) | σ* (S₁-S₂) | 0.8 | Sigma Bond → Antibond (Hyperconjugation) |

| σ (C₃-H) | σ* (S₁-S₂) | 0.9 | Sigma Bond → Antibond (Hyperconjugation) |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the quantum mechanical electron density (ρ(r)). wikipedia.orgamercrystalassn.org Unlike methods based on orbitals, QTAIM partitions a molecule into distinct atomic basins, allowing for the properties of atoms and bonds to be defined and calculated directly from the observable electron density. wikipedia.orgrsc.org

The analysis focuses on identifying critical points (CPs) in the electron density, where the gradient of the density is zero (∇ρ(r) = 0). nih.gov Of particular chemical significance are the bond critical points (BCPs), which are located on the path of maximum electron density linking two bonded atoms. ntu.edu.tw The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond. rsc.org

For this compound, a QTAIM analysis would characterize the C-S and S-S bonds using several key descriptors at their respective BCPs:

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the bond order; higher values indicate stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). Negative values are characteristic of shared-electron (covalent) interactions, while positive values are typical of closed-shell interactions (e.g., ionic bonds, van der Waals interactions).

Ellipticity (ε): This measures the deviation of the electron density from cylindrical symmetry around the bond axis. A non-zero ellipticity suggests a π-character in the bond.

By examining these topological parameters, QTAIM provides an unambiguous definition of bonding and a detailed picture of the electronic interactions within the molecule. ntu.edu.tw

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Character |

|---|---|---|---|

| S-S | 0.1 - 0.2 | > 0 | Shared interaction with some closed-shell character |

| C-S | 0.1 - 0.2 | < 0 | Polar covalent (shared) interaction |

| C-C | ~0.25 | < 0 | Covalent (shared) interaction |

| C-H | ~0.27 | < 0 | Covalent (shared) interaction |

Symmetry-Adapted Perturbation Theory (SAPT)

Symmetry-Adapted Perturbation Theory (SAPT) is a quantum mechanical method designed to directly calculate the interaction energy between two molecules (or monomers), avoiding the calculation of the total energy of the combined system (the dimer). wikipedia.orgmolpro.net Its primary advantage is that it provides a physically meaningful decomposition of the total non-covalent interaction energy into distinct components. nih.govq-chem.com This decomposition helps to understand the fundamental nature of the forces holding the molecular complex together. wikipedia.org

The SAPT framework partitions the total interaction energy (E_int) into four main terms:

Electrostatics (E_elec): This term represents the classical Coulombic interaction between the static charge distributions of the two unperturbed monomers. nih.gov It can be attractive or repulsive.

Exchange (E_exch): Also known as Pauli repulsion, this is a purely quantum mechanical effect arising from the antisymmetry requirement of the wavefunction. molpro.net It is a strong, short-range repulsive term that prevents molecules from occupying the same space.

Induction (E_ind): This component accounts for the stabilization that occurs when the charge distribution of one monomer is polarized by the static electric field of the other, and vice versa. wikipedia.org It is always attractive.

Dispersion (E_disp): This is another quantum mechanical effect, arising from the correlated fluctuations of electrons on the interacting monomers. nih.gov It is a long-range attractive force and is often a dominant stabilizing component in the interaction of nonpolar molecules.

| Energy Component | Description | Energy (kcal/mol) |

|---|---|---|

| Electrostatics (E_elec) | Interaction of static charge distributions | -1.5 |

| Exchange (E_exch) | Pauli repulsion | +4.0 |

| Induction (E_ind) | Charge distribution polarization | -0.8 |

| Dispersion (E_disp) | Correlated electron fluctuations | -3.2 |

| Total (E_int) | Sum of all components | -1.5 |

Environmental Fate and Biotransformation Pathways

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For methyl butyl disulfide, the primary abiotic degradation pathways are hydrolysis and photolysis.

It is anticipated that the hydrolysis of this compound would be slow under typical environmental pH conditions (pH 5-9). The reaction would involve the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on one of the sulfur atoms, leading to the cleavage of the S-S bond and the formation of a thiol (butanethiol) and a sulfenic acid (methanesulfenic acid), which would be further oxidized.

Table 1: Postulated Hydrolysis Products of this compound

| Reactant | Condition | Primary Products |

|---|

Note: This table is based on general chemical principles of disulfide hydrolysis, as specific experimental data for this compound is limited.

Photolysis is the decomposition of molecules by light. The rate and products of photolysis depend on the wavelength of light, the presence of photosensitizers, and the environmental matrix (water or soil). Organosulfur compounds can undergo photolytic degradation through the cleavage of carbon-sulfur bonds. For this compound, absorption of ultraviolet (UV) radiation from sunlight could lead to the homolytic cleavage of the disulfide bond, generating a methylthiyl radical and a butylthiyl radical. These highly reactive radicals would then participate in a variety of secondary reactions, such as hydrogen abstraction from surrounding molecules or reaction with oxygen.

In aquatic environments, the presence of dissolved organic matter can act as a photosensitizer, potentially accelerating the photolytic degradation of this compound. In soil environments, the compound may be adsorbed to soil particles, which could either inhibit photolysis by shielding it from light or promote it through photosensitized reactions on the soil surface. Studies on other organosulfur compounds suggest that C-S bond dissociation is a major photochemical pathway. researchgate.net

Biotic Degradation Mechanisms (Microbial and Enzymatic)

Biotic degradation, mediated by microorganisms and their enzymes, is a crucial pathway for the removal of organic compounds from the environment.

The biodegradation of this compound can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, with the rate and pathway being highly dependent on the microbial communities present and the redox conditions of the environment.

Aerobic Biodegradation: Under aerobic conditions, microorganisms can utilize this compound as a source of carbon and sulfur. The initial step in the aerobic degradation of disulfides often involves the enzymatic cleavage of the disulfide bond. Research on the biodegradation of a similar compound, dimethyl disulfide, has shown that it can be readily degraded in soil, with biodegradation being a significant degradation route. nih.gov The degradation of dimethyl disulfide was found to be faster in alkaline soils. nih.gov It is plausible that this compound follows a similar degradation pathway.

Anaerobic Biodegradation: Under anaerobic conditions, different groups of microorganisms utilize alternative electron acceptors such as nitrate, sulfate (B86663), or carbon dioxide for respiration. The anaerobic degradation of organosulfur compounds is a well-documented process. mdpi.com In sulfate-reducing conditions, for instance, specialized bacteria can cleave the disulfide bond and utilize the resulting sulfur compounds in their metabolism. While the degradation of this compound under anaerobic conditions has not been extensively studied, it is expected to be slower than aerobic degradation. epa.gov

Table 2: Comparison of Aerobic and Anaerobic Biodegradation of Disulfides (Inferred for this compound)

| Condition | Degradation Rate | Key Microbial Processes | Potential End Products |

|---|---|---|---|

| Aerobic | Faster | Oxidation | Carbon dioxide, water, sulfate |

The breakdown of disulfide bonds is a fundamental biochemical process. In biological systems, the cleavage of disulfide bonds is primarily catalyzed by oxidoreductases. creative-proteomics.comnih.gov Two key enzymatic systems are the glutathione system and the thioredoxin system. creative-proteomics.com

Glutathione-dependent disulfide reductases: These enzymes utilize the reducing power of glutathione (GSH) to cleave disulfide bonds. The reaction involves the transfer of electrons from NADPH to glutathione, which then reduces the disulfide.

Thioredoxin-dependent disulfide reductases: This system involves the protein thioredoxin, which contains a dithiol-disulfide active site. Thioredoxin reductase catalyzes the reduction of the oxidized thioredoxin by NADPH. The reduced thioredoxin then directly reduces the target disulfide bond. creative-proteomics.com

Protein Disulfide Isomerase (PDI): This enzyme family is primarily known for its role in protein folding by catalyzing the formation, reduction, and isomerization of disulfide bonds. creative-proteomics.comnih.gov While their primary substrates are proteins, the catalytic mechanism involving a Cys-X-X-Cys active site motif is relevant to the cleavage of disulfide bonds in smaller molecules as well. nih.gov

The enzymatic breakdown of this compound would likely involve an initial reduction of the disulfide bond to yield butanethiol and methanethiol (B179389). These thiols can then be further metabolized by other enzymatic pathways.

The degradation of complex organic compounds in the environment is often carried out by microbial consortia, where different microbial species work synergistically to break down the compound. frontiersin.orgmdpi.com A single microbial species may not possess all the necessary enzymes to completely mineralize a complex molecule.